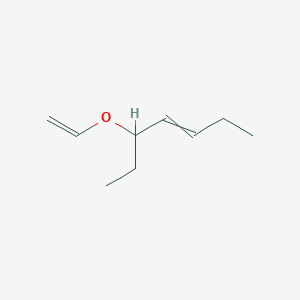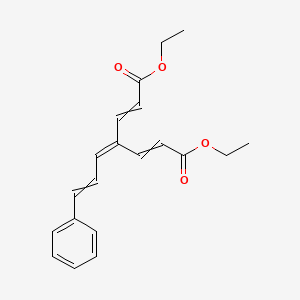
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate is an organic compound known for its unique structure and potential applications in various fields. This compound features a conjugated system of double bonds and a phenyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate typically involves a Knoevenagel condensation reaction. This reaction is performed by reacting diethyl malonate with cinnamaldehyde in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the conjugated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
Aplicaciones Científicas De Investigación
Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate involves its interaction with various molecular targets and pathways. The conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. The phenyl group may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: A related compound with a similar phenylprop-2-enal structure, known for its use in flavoring and fragrance.
Diethyl malonate: A precursor in the synthesis of Diethyl 4-(3-phenylprop-2-en-1-ylidene)hepta-2,5-dienedioate, used in various organic synthesis reactions.
Uniqueness
This compound stands out due to its extended conjugated system and the presence of both ester and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90156-04-0 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
diethyl 4-cinnamylidenehepta-2,5-dienedioate |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)15-13-18(14-16-20(22)24-4-2)12-8-11-17-9-6-5-7-10-17/h5-16H,3-4H2,1-2H3 |
Clave InChI |
JZZYQBODFACJPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC(=CC=CC1=CC=CC=C1)C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
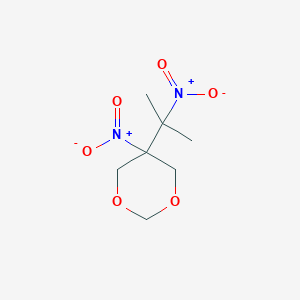
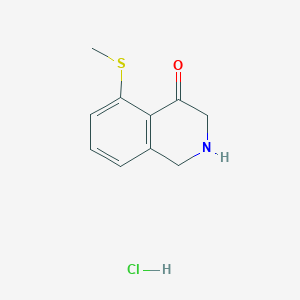
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
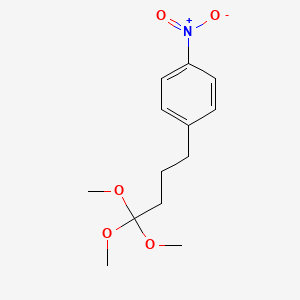

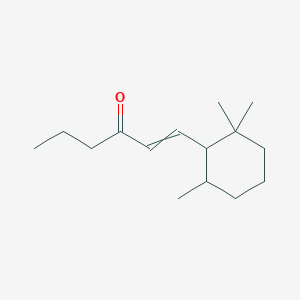

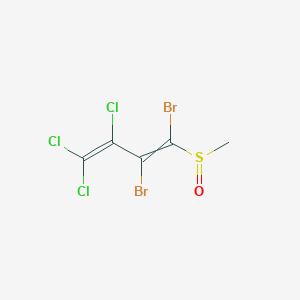
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
